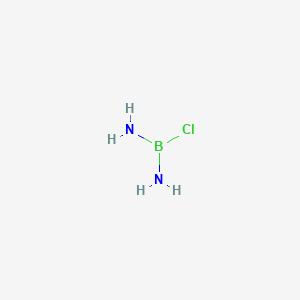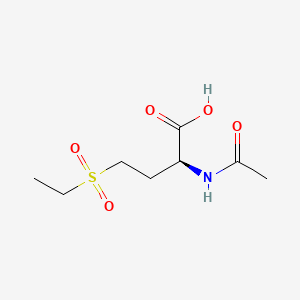
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetylamino group and an ethylsulfonyl group attached to the butanoic acid backbone, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives, acetylamino compounds, and ethylsulfonyl reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-(acetylamino)-2-ethyl-: This compound has a similar structure but lacks the ethylsulfonyl group.
Butanoic acid, 2-(acetylamino)-3-methyl-: Another similar compound with a methyl group instead of the ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- imparts unique chemical properties and reactivity, making it distinct from other similar compounds. This uniqueness is reflected in its specific applications and potential therapeutic benefits.
Properties
CAS No. |
81216-36-6 |
|---|---|
Molecular Formula |
C8H15NO5S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-ethylsulfonylbutanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-3-15(13,14)5-4-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI Key |
ISCCCZWFYWTSFR-ZETCQYMHSA-N |
Isomeric SMILES |
CCS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCS(=O)(=O)CCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


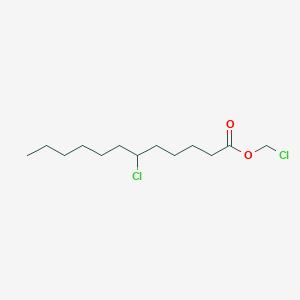


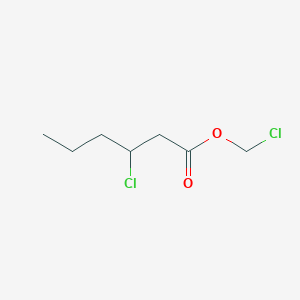


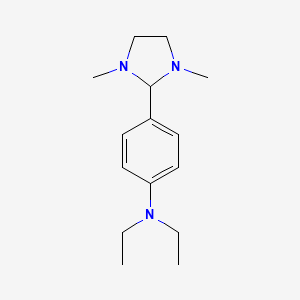
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
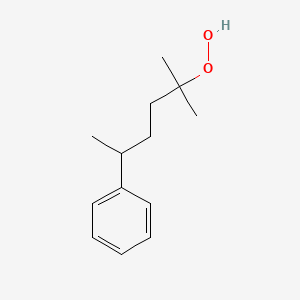

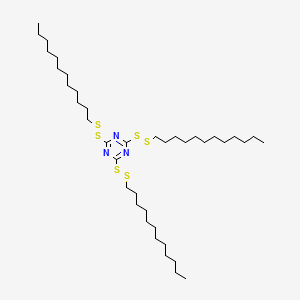

![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
